[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine
Overview
Description
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine: is an organic compound with the molecular formula C13H17Cl2N and a molecular weight of 258.19 g/mol . This compound is characterized by the presence of a cyclohexyl group attached to a methanamine moiety, with two chlorine atoms substituted at the 2 and 4 positions of the phenyl ring . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclohexylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer . The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, industrial processes may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine: undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines are frequently used in substitution reactions.
Major Products Formed
Scientific Research Applications
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine involves its interaction with specific molecular targets, leading to various biological effects . The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine: can be compared with other similar compounds such as:
[1-(2,4-Dichlorophenyl)cyclohexyl]methanol: Similar structure but with a hydroxyl group instead of an amine group.
[1-(2,4-Dichlorophenyl)cyclohexyl]acetone: Contains a ketone group instead of an amine group.
[1-(2,4-Dichlorophenyl)cyclohexyl]carboxylic acid: Features a carboxylic acid group instead of an amine group.
These compounds share structural similarities but differ in their functional groups, leading to distinct chemical properties and applications .
Properties
IUPAC Name |
[1-(2,4-dichlorophenyl)cyclohexyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N/c14-10-4-5-11(12(15)8-10)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7,9,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROLLEKHYZYOIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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